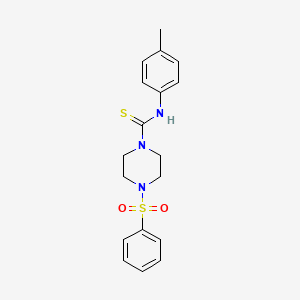![molecular formula C18H16N2O3S B5730895 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)
5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid, also known as NTAPP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a thiazolyl peptide that has been shown to have interesting biochemical and physiological effects, making it a subject of interest for researchers in various fields.
作用机制
The mechanism of action of 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves its binding to the AMPA receptor, which leads to an increase in the activity of the receptor. This increase in activity results in the enhancement of synaptic transmission and plasticity, which is thought to underlie learning and memory processes. 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has also been shown to modulate the activity of other ion channels and neurotransmitter receptors, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase the activity of the AMPA receptor, leading to enhanced synaptic transmission and plasticity. 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has also been shown to modulate the activity of other ion channels and neurotransmitter receptors, suggesting that it may have a broader range of effects on neuronal function. In addition, 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has been shown to have anti-inflammatory properties, making it a subject of interest for researchers studying the role of inflammation in neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid in lab experiments is its high affinity for the AMPA receptor, which makes it a useful tool for studying the mechanisms of receptor activation and modulation. However, one limitation of using 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. In addition, the multi-step synthesis of 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid can be time-consuming and requires a high degree of expertise to ensure high yield and purity.
未来方向
There are a number of future directions for research on 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid. One area of interest is the development of more efficient synthesis methods that can be used to produce 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid in larger quantities and with greater purity. Another area of interest is the continued investigation of the potential therapeutic applications of 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, there is a need for further research on the biochemical and physiological effects of 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid, particularly with regard to its modulation of ion channels and neurotransmitter receptors.
合成方法
The synthesis of 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves the reaction of 2-naphthylamine with thiosemicarbazide to form the intermediate thiazole. This intermediate is then reacted with the protected amino acid, Fmoc-L-lysine, to form the final product. The synthesis of 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is a multi-step process that requires careful attention to detail to ensure high yield and purity.
科学研究应用
5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. 5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has been used as a tool to study the mechanisms of AMPA receptor activation and modulation, and has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
5-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16(6-3-7-17(22)23)20-18-19-15(11-24-18)14-9-8-12-4-1-2-5-13(12)10-14/h1-2,4-5,8-11H,3,6-7H2,(H,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMMKHQGBULZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)
![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5730831.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)
![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5730848.png)



![2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730876.png)
![4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5730896.png)
![(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5730903.png)


